4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene
Description
4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene is a fluorinated aromatic compound featuring three distinct substituents: a fluoro group at position 4, a trifluoromethyl group at position 2, and an isothiocyanate group at position 1. Its molecular formula is C₈H₃F₄NS, with a calculated molecular weight of 241.18 g/mol.
Properties
IUPAC Name |
4-fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NS/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVBNSGYHVJXEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653435 | |
| Record name | 4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302912-41-0 | |
| Record name | 4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Procedure
The conventional synthesis of 4-fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene involves the reaction of 4-fluoro-2-(trifluoromethyl)aniline with thiophosgene (CSCl₂). The process proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon in thiophosgene, forming an intermediate thiocarbamoyl chloride. Subsequent elimination of hydrochloric acid yields the isothiocyanate product.
Typical Procedure :
- Dissolve 4-fluoro-2-(trifluoromethyl)aniline in anhydrous dichloromethane at 0–5°C.
- Add thiophosgene dropwise under inert atmosphere.
- Stir at room temperature for 12–24 hours.
- Quench excess thiophosgene with aqueous sodium bicarbonate.
- Isolate the organic layer, dry, and concentrate under reduced pressure.
- Purify via recrystallization or column chromatography.
Challenges and Limitations
Thiophosgene’s extreme toxicity (LC₅₀ = 50 ppm in rats) and tendency to generate phosgene gas upon decomposition pose significant safety risks, particularly at industrial scales. Batch reactions also face selectivity issues, often producing impurities such as thiourea derivatives (up to 4–5% by HPLC). Yield typically ranges from 50–65%, necessitating costly purification steps.
Alternative Synthesis Using Ammonium Thiocyanate
Thiophosgene-Free Route
To mitigate thiophosgene-related hazards, Patent WO2016051423A2 introduces a two-step process using ammonium thiocyanate (NH₄SCN) and benzoyl chloride:
Step 1: Generation of Benzoyl Isothiocyanate
$$
\text{NH₄SCN} + \text{Benzoyl chloride} \rightarrow \text{Benzoyl isothiocyanate} + \text{NH₄Cl}
$$
Step 2: Isothiocyanate Formation
$$
\text{4-Fluoro-2-(trifluoromethyl)aniline} + \text{Benzoyl isothiocyanate} \rightarrow \text{Intermediate} \xrightarrow{\text{Hydrolysis}} \text{Thiourea} \xrightarrow{\text{Deamination}} \text{Product}
$$
- Hydrolysis with 10% NaOH at 80°C.
- Deamination using HCl/NaNO₂ at 0–5°C.
Advantages and Performance
This method eliminates thiophosgene, reducing environmental and safety risks. The final product achieves 96–97% HPLC purity with total impurities (e.g., hydrolyzed thiourea) below 4%. However, the multi-step sequence increases processing time and lowers overall yield to 55–60%.
Continuous Flow Synthesis Method
Process Optimization
Patent CN115181043A demonstrates a continuous flow approach to synthesize analogous isothiocyanates, offering insights applicable to the target compound:
Key Parameters :
- Reagents : 3-Trifluoromethyl-4-cyanoaniline, thiophosgene, and sodium bicarbonate.
- Solvent : Dichloromethane.
- Residence Time : 10 minutes.
- Temperature : 25–35°C.
Setup :
- Dissolve reagents separately and feed into a micromixer.
- Pass through a tubular reactor with precise temperature control.
- Separate organic phase and purify via hot filtration and crystallization.
Outcomes and Industrial Relevance
The continuous flow method achieves 45% yield and 97.7% purity, with thiourea as the primary impurity (2.3%). While lower in yield than batch methods, it enhances safety through reduced reagent inventory and improved heat transfer. Scalability is facilitated by modular reactor designs, though start-up costs remain high for small-scale producers.
Purification Techniques
Impurity Profiling and Mitigation
Crude this compound typically contains:
- Thiourea derivatives : From incomplete deamination.
- Hydrolysis products : Due to moisture exposure.
- Dissolve crude product in n-heptane at 50°C.
- Cool to 0–5°C at 1°C/min.
- Filter and dry under vacuum.
This reduces thiourea content from 4% to <1% and achieves >99% purity.
Comparative Analysis of Preparation Methods
| Parameter | Thiophosgene Batch | Ammonium Thiocyanate Route | Continuous Flow |
|---|---|---|---|
| Yield | 50–65% | 55–60% | 45% |
| Purity (HPLC) | 95–97% | 96–97% | 97.7% |
| Thiourea Impurity | 3–4% | 3–4% | 2.3% |
| Reaction Time | 12–24 h | 18–30 h | 10 min |
| Safety Profile | High risk | Moderate risk | Low risk |
| Scalability | Moderate | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea and related compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.
Reaction Conditions: Reactions are typically carried out under mild to moderate temperatures, with solvents such as dichloromethane or acetonitrile.
Major Products Formed
Thiourea Derivatives: These are the primary products formed from nucleophilic substitution reactions.
Addition Products: Various addition products can be formed depending on the nucleophile used.
Scientific Research Applications
A. Chemistry
In the field of organic chemistry, 4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene serves as a crucial reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various chemical reactions:
- Substitution Reactions: The isothiocyanate group can engage in nucleophilic substitution reactions, forming thiourea derivatives.
- Addition Reactions: It can also undergo addition reactions with nucleophiles, leading to various addition products depending on the nucleophile used.
B. Biology
The compound has significant implications in biological research:
- Enzyme Inhibition Studies: It is utilized to study enzyme inhibition mechanisms due to its ability to react with nucleophilic sites on proteins, potentially modifying their function.
- Protein Labeling: The unique structure of this compound makes it suitable for labeling proteins in biochemical assays, aiding in the study of protein interactions and functions .
A. Anticancer Activity
Research has indicated that aryl isothiocyanates, including derivatives of this compound, exhibit anticancer properties. A study demonstrated that certain isothiocyanates can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of signaling pathways .
Key Findings:
- In vitro studies have shown dose-dependent antiproliferative effects against cancer cell lines such as MCF-7.
- Structure-activity relationship studies have identified promising lead compounds based on modifications to the isothiocyanate structure .
B. Synthesis of Specialty Chemicals
The compound is also employed in synthesizing specialty chemicals used in pharmaceuticals. For instance, it serves as an intermediate in the production of enzalutamide, a drug used for prostate cancer treatment. The synthesis involves cyclization reactions that utilize this compound as a key precursor .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings/Notes |
|---|---|---|
| Chemistry | Synthesis of organic molecules | Participates in substitution and addition reactions |
| Biology | Enzyme inhibition and protein labeling | Modifies protein functions; useful in biochemical assays |
| Anticancer Research | Induces apoptosis in cancer cells | Effective against MCF-7 cells; structure-activity relationships identified |
| Pharmaceutical Synthesis | Intermediate for enzalutamide | Key precursor; involved in cyclization processes |
Mechanism of Action
The mechanism of action of 4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene involves its interaction with nucleophiles. The isothiocyanate group reacts with nucleophilic sites on target molecules, forming covalent bonds. This interaction can inhibit the activity of enzymes or modify the function of proteins, making it useful in various biochemical applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
The table below compares the target compound with structurally similar analogs from the provided evidence:
Key Observations:
Functional Groups: The isothiocyanate group (NCS) in the target compound differs from isocyanate (NCO) analogs (e.g., ) by replacing oxygen with sulfur. This substitution increases nucleophilicity and may enhance reactivity with amines or thiols in derivatization reactions . The methoxy group in 4-Fluoro-2-methoxy-1-(trifluoromethyl)benzene is electron-donating, contrasting with the EWG-dominated target compound.
Substituent Effects :
- Trifluoromethyl (CF₃) groups are strong EWGs, directing electrophilic attacks to meta/para positions and increasing thermal stability. This is evident in both the target compound and 4-Fluoro-2-methoxy-1-(trifluoromethyl)benzene .
- Halogen Positioning : Fluorine at position 4 (target) vs. 2 (4-Chloro-2-fluoro-1-isocyanatobenzene) alters steric and electronic environments. Fluorine’s ortho/para-directing nature may influence regioselectivity in further functionalization .
Derivatization Efficiency
highlights that derivatization reagents with isothiocyanate or isocyanate groups are critical for analyzing polyamines in food samples. However, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (a nitro-containing analog) showed superior derivatization efficiency due to its stronger electrophilicity . This suggests that the target’s isothiocyanate group may offer advantages in specific applications (e.g., covalent binding to amines) but could be less effective than nitro-substituted reagents in certain matrices.
Pharmaceutical and Industrial Use
- 4-Chloro-2-fluoro-1-isocyanatobenzene () is employed as a pharmaceutical intermediate, leveraging its isocyanate group for urea/thiourea formation. The target’s isothiocyanate group could similarly serve in drug conjugation but with altered pharmacokinetics due to sulfur’s larger atomic radius .
- 2-Fluoro-4-isocyanato-1-methylbenzene () includes a methyl group, enhancing lipophilicity for pesticide applications. The target’s trifluoromethyl group offers similar hydrophobicity but with greater metabolic stability .
Stability and Physicochemical Properties
- Thermal Stability : Trifluoromethyl groups enhance thermal stability, as seen in 4-Fluoro-2-methoxy-1-(trifluoromethyl)benzene (stable under chromatographic conditions) . The target compound likely shares this trait.
- Solubility : Fluorine and trifluoromethyl groups reduce aqueous solubility but improve organic solvent compatibility, critical for HPLC applications .
Biological Activity
4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene, a compound characterized by its unique trifluoromethyl and isothiocyanate functional groups, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNS
- Molecular Weight : 221.17 g/mol
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as an isothiocyanate (ITC), which has been shown to exhibit anticancer properties. ITCs are known for their ability to induce apoptosis in cancer cells and modulate several biological pathways.
- Cytotoxicity : Studies have demonstrated that compounds containing isothiocyanate groups can induce significant cytotoxic effects in various cancer cell lines. For instance, derivatives of isothiocyanates have shown IC values as low as 1.5 µM against colon cancer cells, indicating potent anticancer activity .
- Apoptosis Induction : Research indicates that this compound can trigger late apoptosis in cancer cells. In particular, compounds with similar structures have been observed to lead to a high percentage of late apoptotic cells in various cancer lines .
- Mechanistic Insights : The mechanisms through which this compound exerts its effects include:
Case Studies
Several studies have investigated the biological activities of compounds similar to this compound:
- Study on Cytotoxic Activity : A study involving thiourea derivatives demonstrated that compounds with trifluoromethyl substitutions exhibited high cytotoxicity against human colon (SW480, SW620) and prostate (PC3) cancer cells, with some derivatives showing better growth inhibitory profiles than cisplatin .
- Mechanisms of Action : Another investigation into the mechanisms of action revealed that certain ITCs led to a reduction in cancer cell viability by inducing apoptosis and inhibiting key survival pathways .
Data Table: Biological Activity Comparison
| Compound | IC (µM) | Cell Lines Affected | Mechanism of Action |
|---|---|---|---|
| This compound | <10 | Colon (SW480, SW620), Prostate (PC3), K-562 | Apoptosis induction, cytotoxicity |
| Thiourea Derivative (e.g., 3,4-Dichlorophenylthiourea) | 1.5 | Colon Cancer | Apoptosis induction |
| Other ITCs (e.g., Benzyl ITC) | Variable | Various Cancer Lines | Antiproliferative effects |
Q & A
Basic Research Questions
Q. What are the key structural features and spectroscopic identifiers of 4-fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene?
- Methodological Answer : The compound’s structure includes a benzene ring substituted with fluorine (para), isothiocyanate (-NCS), and trifluoromethyl (-CF₃) groups. Key spectroscopic identifiers include:
- ¹⁹F NMR : Distinct signals for -CF₃ (δ ≈ -60 to -65 ppm) and aromatic fluorine (δ ≈ -110 ppm) .
- IR Spectroscopy : Strong absorption bands for -NCS (2050–2150 cm⁻¹) and C-F stretches (1000–1400 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 249 (C₈H₃F₄NCS) with fragmentation patterns reflecting loss of -NCS or -CF₃ groups .
Q. What synthetic routes are reported for preparing this compound?
- Methodological Answer : Two primary routes:
- Aryl Halide Substitution : React 4-fluoro-2-(trifluoromethyl)benzaldehyde with thiophosgene (Cl₂C=S) under controlled acidic conditions to introduce the isothiocyanate group .
- Nucleophilic Aromatic Substitution : Use 4-fluoro-2-(trifluoromethyl)aniline with thiophosgene in the presence of a base (e.g., K₂CO₃) to form the -NCS moiety .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the isothiocyanate moiety?
- Methodological Answer : The -CF₃ group increases electrophilicity at the -NCS site, enhancing reactivity toward nucleophiles (e.g., amines, thiols).
- Kinetic Studies : Compare reaction rates with non-CF₃ analogs (e.g., 4-fluoro-1-isothiocyanatobenzene) using UV-Vis or HPLC to quantify activation barriers .
- Computational Modeling : Density Functional Theory (DFT) calculations reveal reduced electron density at -NCS due to -CF₃ inductive effects .
Q. What are the challenges in characterizing intermediates during the synthesis of this compound?
- Methodological Answer : Key challenges include:
- Volatility : Low-boiling intermediates (e.g., thiophosgene derivatives) require cryogenic trapping .
- Thermal Instability : Use low-temperature NMR (e.g., -40°C) to stabilize reactive intermediates .
- Byproduct Identification : LC-MS/MS or GC-MS with isotopic labeling helps distinguish degradation products .
Q. How do solvent polarity and temperature affect the stability of this compound?
- Methodological Answer : Stability studies in aprotic solvents (DMF, THF) show:
- Degradation Pathways : Hydrolysis of -NCS to -NH₂ in aqueous media (t₁/₂ ≈ 24 hrs at 25°C) .
- Temperature Dependence : Arrhenius plots from kinetic data (25–60°C) reveal activation energy for decomposition (~45 kJ/mol) .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for analogs: How to resolve inconsistencies?
- Methodological Answer : Compare data from multiple sources (e.g., NIST, PubChem) and validate via:
- Differential Scanning Calorimetry (DSC) : Measure melting points under standardized heating rates .
- X-ray Crystallography : Confirm crystal packing and purity, as impurities can depress melting points .
- Example : For 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid, reported mp ranges (287.5–293.5°C) suggest polymorphic forms .
Applications in Organic Synthesis
Q. How is this compound used in the synthesis of heterocyclic scaffolds?
- Methodological Answer : The -NCS group participates in cycloadditions or nucleophilic attacks to form thiazoles or thioureas:
- Thiazole Synthesis : React with hydrazonoyl halides (e.g., 1a-e) in DMF to yield isolable thiazole derivatives .
- Thiourea Formation : Couple with amines (e.g., arylhydrazines) under mild conditions (rt, 12 hrs) .
Safety and Handling Protocols
Q. What precautions are critical when handling this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
